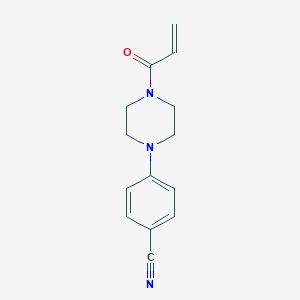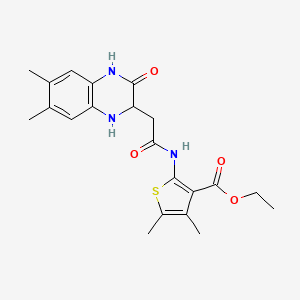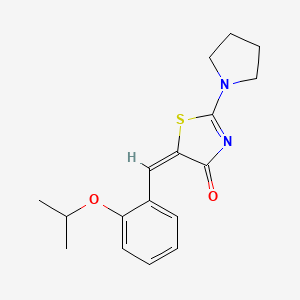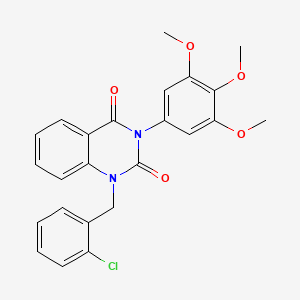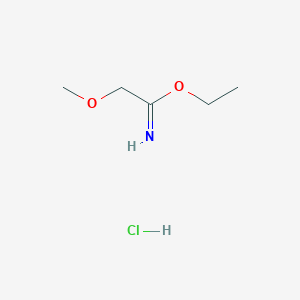
Ethyl 2-methoxyacetimidate hydrochloride
概要
説明
Ethyl 2-methoxyacetimidate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties. This compound is known for its ability to act as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxyacetimidate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyacetimidic acid ethyl ester with hydrochloric acid. The reaction typically takes place in an ethanol solution at low temperatures. The mixture is then stirred at room temperature, followed by filtration and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR and HPLC analysis .
化学反応の分析
Types of Reactions
Ethyl 2-methoxyacetimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 2-methoxyacetimidic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.
Ethanol: Common solvent for the reactions involving this compound.
Ammonia Gas: Used in the preparation of related compounds.
Major Products Formed
2-Methoxyacetimidic Acid: Formed through hydrolysis.
Substituted Acetimidates: Formed through substitution reactions.
科学的研究の応用
Ethyl 2-methoxyacetimidate hydrochloride is widely used in scientific research, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Drug Discovery: Used in the development of new pharmaceuticals.
Catalysis: Acts as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of ethyl 2-methoxyacetimidate hydrochloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
Methyl Acetimidate Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Acetimidate Hydrochloride: Similar but lacks the methoxy group.
Uniqueness
Ethyl 2-methoxyacetimidate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other acetimidates. This makes it particularly useful in specific synthetic applications and research contexts .
特性
IUPAC Name |
ethyl 2-methoxyethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVLJSNTJWBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42945-65-3 | |
| Record name | ethyl 2-methoxyethanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

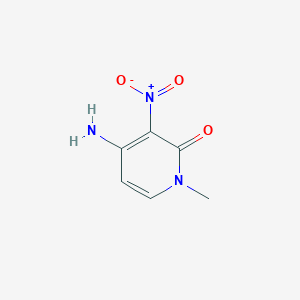
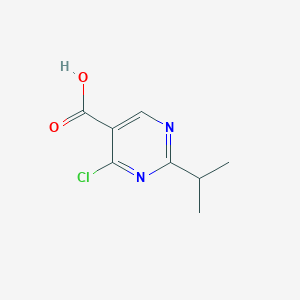
![N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B2762813.png)
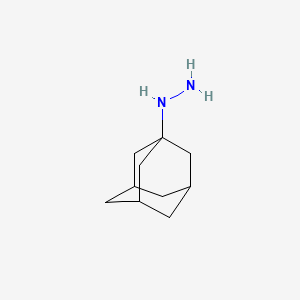

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2762818.png)
![3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol](/img/structure/B2762819.png)
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)
